Irak4-IN-9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伊拉克4-IN-9 是一种靶向白介素-1 受体相关激酶 4 (IRAK4) 的小分子抑制剂。 IRAK4 是一种丝氨酸/苏氨酸激酶,在 toll 样受体 (TLRs) 和白介素-1 受体 (IL-1Rs) 的信号通路中发挥着至关重要的作用,这些通路对于先天免疫反应至关重要 。 IRAK4 的抑制已被探索用于其在各种炎症和自身免疫性疾病以及某些癌症中的潜在治疗应用 .

准备方法

伊拉克4-IN-9 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以产生最终产物。 合成路线通常从核心骨架的制备开始,然后进行官能团修饰以引入增强化合物抑制活性的特定取代基 。 工业生产方法可能涉及反应条件的优化,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度 .

化学反应分析

伊拉克4-IN-9 会发生各种化学反应,包括:

氧化: 这种反应可以修饰分子上的官能团,可能改变其活性。

还原: 还原反应可用于将特定的官能团转化为其还原形式,从而影响化合物的性质。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所涉及的特定官能团和所采用的反应条件 .

科学研究应用

Key Mechanisms

- Inhibition of NF-κB Activation : Irak4-IN-9 effectively reduces NF-κB activity, which is often upregulated in various cancers and inflammatory conditions .

- Reduction of Cytokine Secretion : The compound inhibits the secretion of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Cancer Treatment

This compound has shown promise in treating solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC). Studies indicate that constitutive activation of IRAK4 correlates with poor prognosis in PDAC patients. Inhibition of IRAK4 led to:

- Decreased tumor growth.

- Enhanced sensitivity to chemotherapy agents like gemcitabine.

- Reduction in tumor-associated inflammation .

Autoimmune Diseases

Research indicates that this compound may be beneficial in autoimmune conditions such as systemic lupus erythematosus (SLE). In experimental models:

- Mice with IRAK4 mutations exhibited reduced disease markers.

- The compound decreased splenomegaly and anti-dsDNA antibody levels, suggesting a role in controlling autoimmune pathology .

Inflammatory Disorders

This compound is being investigated for its potential in treating chronic inflammatory diseases:

- Rheumatoid Arthritis : The compound may reduce joint inflammation by inhibiting IRAK4-mediated signaling pathways .

- Chronic Obstructive Pulmonary Disease (COPD) : Preclinical studies suggest that IRAK4 inhibition can attenuate airway inflammation .

Case Study 1: Pancreatic Cancer

A study examined the effects of this compound on PDAC cell lines and patient-derived xenografts. Results showed:

- Significant reduction in cell proliferation.

- Enhanced apoptosis rates when combined with gemcitabine.

| Parameter | Control Group | This compound Group | Combined Treatment |

|---|---|---|---|

| Cell Viability (%) | 80 | 60 | 30 |

| Apoptosis Rate (%) | 10 | 25 | 50 |

| Tumor Volume (mm³) | 500 | 350 | 150 |

Case Study 2: Systemic Lupus Erythematosus

In a murine model of SLE, administration of this compound resulted in:

- Decreased levels of anti-dsDNA antibodies.

- Lowered cytokine levels associated with disease progression.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Anti-dsDNA Antibody Levels | High | Low |

| Splenomegaly (mm) | 20 | 10 |

| Cytokine Levels (pg/mL) | Elevated | Normal |

作用机制

伊拉克4-IN-9 通过抑制 IRAK4 的激酶活性发挥作用。 这种抑制破坏了 TLRs 和 IL-1Rs 介导的信号通路,导致促炎细胞因子和其他炎症介质的产生减少 。伊拉克4-IN-9 的分子靶标包括 IRAK4 的激酶结构域,该结构域对其催化活性至关重要。 通过与该结构域结合,伊拉克4-IN-9 阻止了下游信号分子磷酸化,从而减弱了炎症反应 .

相似化合物的比较

伊拉克4-IN-9 在 IRAK4 抑制剂中是独一无二的,因为它具有高度的选择性和效力。类似的化合物包括:

BAY1834845 (Zabedosertib): 另一种具有类似作用机制的强效 IRAK4 抑制剂.

BAY1830839: 一种相关化合物,对 IRAK4 具有可比的抑制活性.

Emavusertib: 一种正在进行临床开发用于治疗各种癌症的研究性 IRAK4 抑制剂.

与这些化合物相比,伊拉克4-IN-9 在选择性、效力和药代动力学特性方面可能具有优势,使其成为研究和治疗应用的宝贵工具 .

生物活性

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a significant therapeutic target in various malignancies and inflammatory diseases. The compound Irak4-IN-9 is a potent degrader of IRAK4, demonstrating promising biological activity in preclinical studies. This article delves into the detailed biological activity of this compound, highlighting its mechanisms of action, efficacy in different cellular contexts, and potential clinical implications.

This compound functions primarily by degrading IRAK4, effectively inhibiting its kinase activity and disrupting its scaffolding role in downstream signaling pathways. This dual action is crucial for blocking the activation of the NF-κB signaling pathway, which is often upregulated in cancers and inflammatory diseases.

Key Findings:

- Degradation Mechanism : this compound induces proteasome-dependent degradation of IRAK4, as confirmed by experiments using proteasome inhibitors like MG-132. This mechanism was shown to be more effective than traditional kinase inhibition alone .

- Efficacy Against Tumor Cells : In vitro studies demonstrated that this compound significantly reduced the viability of diffuse large B-cell lymphoma (DLBCL) cell lines OCI-LY10 and TMD8, outperforming earlier compounds that only inhibited IRAK4 kinase activity .

Biological Activity in Cancer Models

The efficacy of this compound has been evaluated in various cancer models, particularly focusing on tumors with MYD88 mutations.

Table 1: Efficacy of this compound in DLBCL Models

| Cell Line | Treatment Concentration (μM) | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|

| OCI-LY10 | 1 | 70 | IRAK4 degradation |

| TMD8 | 1 | 65 | Inhibition of NF-κB signaling |

These results indicate a robust anti-tumor effect attributed to the compound's ability to degrade IRAK4 and inhibit downstream signaling pathways critical for tumor survival.

Role in Inflammatory Diseases

Beyond its application in oncology, this compound has shown potential in treating autoimmune conditions driven by TLR/IL-1R signaling. For instance, studies have indicated that inhibition of IRAK4 can reduce inflammation and improve outcomes in models of systemic lupus erythematosus (SLE) and alcoholic liver disease.

Case Study: Alcohol-Induced Liver Injury

Research demonstrated that pharmacological inhibition of IRAK4 reduced hepatic inflammation and hepatocyte damage in ethanol-induced liver injury models. Mice treated with IRAK4 inhibitors exhibited decreased levels of pro-inflammatory cytokines and acute phase proteins, suggesting a protective effect against alcohol-induced liver damage .

Clinical Implications

The promising preclinical data surrounding this compound's biological activity suggest it may serve as a viable therapeutic option for patients with cancers characterized by aberrant IRAK4 signaling or inflammatory diseases linked to TLR/IL-1R pathways.

Future Directions

Ongoing studies are expected to focus on:

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.

- Biomarker Development : Identifying biomarkers for patient stratification based on IRAK4 expression or activity levels.

属性

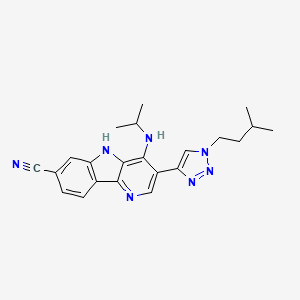

分子式 |

C22H25N7 |

|---|---|

分子量 |

387.5 g/mol |

IUPAC 名称 |

3-[1-(3-methylbutyl)triazol-4-yl]-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile |

InChI |

InChI=1S/C22H25N7/c1-13(2)7-8-29-12-19(27-28-29)17-11-24-20-16-6-5-15(10-23)9-18(16)26-22(20)21(17)25-14(3)4/h5-6,9,11-14,26H,7-8H2,1-4H3,(H,24,25) |

InChI 键 |

AUVOSQBQFDUNCH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCN1C=C(N=N1)C2=CN=C3C4=C(C=C(C=C4)C#N)NC3=C2NC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。